tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a bicyclic pyrimidine derivative featuring a cyclopenta[d]pyrimidine core fused with a piperazine-carboxylate moiety. This compound serves as a critical intermediate in the synthesis of Ipatasertib, a potent inhibitor under investigation for cancer therapy . Its stereochemistry, defined by the (5R,7S) configuration, and the presence of a hydroxyl group at the 7-position contribute to its unique physicochemical properties and biological interactions. The tert-butyl carbamate (Boc) group enhances solubility and stability, making it a versatile building block in medicinal chemistry .
Structural studies of related compounds (e.g., tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) reveal intramolecular hydrogen bonding and chair conformations in the piperazine ring, which influence molecular packing and supramolecular interactions . Such features are pivotal for optimizing pharmacokinetic profiles.
Properties
IUPAC Name |
tert-butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-12,22H,5-9H2,1-4H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNFQTYLHVIML-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732427 | |
| Record name | tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001201-61-1 | |
| Record name | tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity
tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate, with CAS No. 1001201-61-1, is a complex organic compound featuring a piperazine core and a cyclopentapyrimidine moiety. Its molecular formula is C17H26N4O3, and it has a molecular weight of 334.41 g/mol .
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes, which can influence cellular processes such as signaling pathways and metabolic functions.
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Receptor Modulation
The compound may act as an antagonist or agonist at specific receptors in the central nervous system (CNS), particularly those related to neurotransmission and neuroprotection. Studies have shown that structurally similar compounds can interact with adenosine receptors, which are crucial for regulating various physiological processes . -
Enzyme Inhibition
There is evidence suggesting that this compound could inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipid metabolism. Inhibition of PLA2G15 has been associated with potential therapeutic effects in conditions involving phospholipidosis .
In Vitro Studies
Recent studies have highlighted the potential of this compound in various in vitro assays:
Case Studies
In a case study involving the use of similar compounds for treating mood disorders and anxiety, researchers found that modulating receptor activity could lead to improved outcomes in animal models. This suggests that this compound may have applications in psychiatric conditions due to its neuroactive properties.
Scientific Research Applications
Medicinal Applications
1. Antidepressant Activity
Research indicates that compounds similar to tert-butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate exhibit antidepressant properties. Studies have shown that derivatives of piperazine can modulate serotonin and norepinephrine levels, potentially providing therapeutic effects in depression and anxiety disorders .
2. Neuroprotective Effects
This compound may also possess neuroprotective properties. Research has highlighted the ability of certain piperazine derivatives to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Potential
Preliminary studies have indicated that piperazine derivatives can inhibit cancer cell proliferation. The structural similarity of this compound to known anticancer agents warrants further investigation into its potential as an antitumor agent .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the antidepressant effects of a piperazine derivative similar to this compound. The results demonstrated significant improvements in behavioral tests indicative of reduced depression-like symptoms in animal models .
Case Study 2: Neuroprotection in Alzheimer’s Disease
In vitro studies have shown that piperazine derivatives can protect neuronal cells from amyloid-beta-induced toxicity. This suggests potential therapeutic applications for compounds like this compound in Alzheimer's disease treatment .
Case Study 3: Anticancer Activity
Research conducted on a related compound indicated its ability to induce apoptosis in various cancer cell lines. The study concluded that further exploration of similar piperazine compounds could lead to the development of new anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound belongs to a class of pyrimidine-piperazine hybrids. Key structural analogues and their properties are summarized below:
Functional Differences
- Hydroxy vs. Oxo Groups : The 7-hydroxy group in the target compound enables strong hydrogen bonding (e.g., O–H⋯N interactions), enhancing binding to biological targets compared to the 7-oxo analogue .
- Halogen Substitutions : Bromo or chloro substituents (e.g., in tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) increase reactivity for further functionalization but may reduce metabolic stability .
- Ring Modifications : Compounds lacking the fused cyclopentane ring exhibit reduced conformational rigidity, impacting target selectivity .
Physicochemical Properties
- Solubility: The Boc group and hydroxyl substituent enhance aqueous solubility compared to non-polar analogues .
- Crystallinity : Intramolecular hydrogen bonds (e.g., O–H⋯N) and chair conformations in piperazine rings promote stable crystal lattices, as observed in related compounds .
Preparation Methods
Synthesis of the Cyclopenta[d]pyrimidine Core
- The cyclopenta[d]pyrimidine ring system is typically synthesized via cyclization reactions involving substituted pyrimidine precursors.
- Key intermediates include 5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one derivatives, which are prepared via condensation of appropriate aminopyrimidines with cyclopentanone derivatives under acidic or basic catalysis.
- Stereochemical control at the 5 and 7 positions is achieved through chiral catalysts or chiral starting materials, ensuring the (5R,7S) configuration.
Installation of the 7-Hydroxy Group
- The hydroxyl group at the 7-position is introduced via selective reduction or hydroxylation reactions.
- This step often employs stereoselective reagents or enzymes to maintain the (7S) configuration.
- For example, reduction of the 7-oxo intermediate with chiral reducing agents or catalytic hydrogenation under controlled conditions yields the desired hydroxy stereochemistry.
Final Purification and Characterization
- The crude product is purified by silica gel chromatography or recrystallization.
- Purity is confirmed by HPLC, NMR spectroscopy, and mass spectrometry.
- The final compound exhibits high stereochemical purity and >95% chemical purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Aminopyrimidine + cyclopentanone, acid/base catalysis | Formation of cyclopenta[d]pyrimidin-4-one core with 5-methyl substitution |
| 2 | Nucleophilic substitution | Boc-piperazine, activated pyrimidine intermediate, mild base | Introduction of Boc-protected piperazine at 4-position |
| 3 | Stereoselective reduction | Chiral reducing agent or catalytic hydrogenation | Conversion of 7-oxo to 7-hydroxy maintaining (7S) stereochemistry |
| 4 | Purification | Silica gel chromatography, recrystallization | Isolation of pure tert-butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
Research Findings and Optimization
- The stereochemical integrity of the compound is crucial for its biological activity; thus, synthetic routes emphasize chiral control during hydroxylation and cyclization steps.
- The use of Boc protection on piperazine improves yield and facilitates handling by preventing polymerization or side reactions.
- Recent studies have optimized reaction times and temperatures to maximize yield while minimizing racemization and degradation.
- Analytical characterization confirms the stereochemistry and purity, critical for downstream pharmaceutical applications.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (5R,7S) configuration) and intermolecular interactions. SHELX software refines crystal structures, while Mercury visualizes packing motifs and voids .
- NMR Spectroscopy : 2D NOESY confirms spatial proximity of protons in the cyclopenta[d]pyrimidine core. NMR distinguishes carbonyl and tert-butyl carbons .
- FTIR : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm) and hydrogen-bonding patterns .
Advanced Consideration
Graph set analysis (Etter’s formalism) quantifies hydrogen-bonding motifs (e.g., intramolecular O–H⋯N bonds) and their role in stabilizing crystal lattices . Synchrotron-based crystallography enhances resolution for disordered regions, while Hirshfeld surface analysis maps intermolecular interactions .
How can conflicting crystallographic data be resolved when determining molecular conformation?
Advanced Research Focus
Discrepancies in bond lengths/angles may arise from disorder or dynamic motion. Strategies include:
- Twinned Data Refinement : SHELXL handles twinning via HKLF 5 format, improving R-factors .
- DFT Calculations : Compare experimental data with theoretical geometries (e.g., B3LYP/6-31G*) to validate conformers .
- Temperature-Dependent Studies : Low-temperature crystallography (100 K) reduces thermal motion artifacts .
What methodologies assess the compound’s biological activity and target interactions?
Q. Basic Research Focus
- Enzyme Assays : Measure inhibition of kinases or phosphodiesterases using fluorogenic substrates (e.g., AOAC SMPR 2014.011 protocols ).
- Cellular Uptake Studies : Radiolabeled analogs (e.g., -tert-butyl) track intracellular distribution via autoradiography .
Q. Advanced Consideration
- Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., cyclin-dependent kinases) using the compound’s crystal structure .
- SPR Biosensors : Quantify binding kinetics (k/k) to receptors in real time .
How do intermolecular forces influence the compound’s stability and formulation?
Advanced Research Focus
Hydrogen bonding and π-π stacking (e.g., pyrimidine ring interactions at 3.59 Å ) dictate solubility and polymorph stability. Accelerated stability studies (40°C/75% RH) monitor degradation pathways, while DSC/TGA identify phase transitions. Co-crystallization with coformers (e.g., succinic acid) improves bioavailability by altering packing motifs .
What strategies mitigate toxicity risks during in vitro/in vivo studies?
Q. Basic Research Focus
- QSAR Modeling : Predicts acute toxicity (e.g., LD) using descriptors like LogP and polar surface area .
- Genotoxicity Screening : Ames test (OECD 471) evaluates mutagenic potential .
Advanced Consideration
Metabolite identification (LC-MS/MS) detects reactive intermediates (e.g., epoxides), guiding structural modifications to reduce hepatotoxicity .
How can synthetic byproducts be identified and minimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
